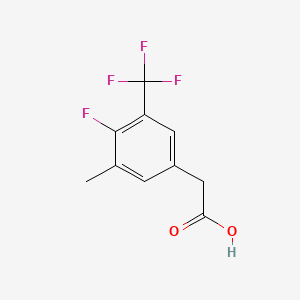

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Beschreibung

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with fluorine (4-position), methyl (3-position), and trifluoromethyl (5-position) groups. It is commercially available (Ref: 10-F343351, CymitQuimica) but lacks extensive published data compared to its structural analogs . The compound’s unique substitution pattern may influence its physicochemical properties, such as acidity, lipophilicity, and reactivity, which are critical in pharmaceutical and agrochemical applications.

Eigenschaften

IUPAC Name |

2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)3-7(9(5)11)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPYHPGEWLYDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192944 | |

| Record name | Benzeneacetic acid, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-82-1 | |

| Record name | Benzeneacetic acid, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid typically involves the introduction of fluoro, methyl, and trifluoromethyl groups onto a phenylacetic acid backbone. One common method is through the use of electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with the desired substituents. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the substitution reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, methylation, and trifluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Organic Synthesis

- 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its fluorinated nature enhances the stability and reactivity of derivatives, making it particularly useful in the development of pharmaceuticals and agrochemicals .

Fluorinated Pharmaceuticals

- The compound is employed in the design and synthesis of fluorinated drugs. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME), thereby enhancing their therapeutic efficacy .

Agrochemicals

- In agricultural chemistry, this compound is utilized to create novel pesticides and herbicides. The incorporation of trifluoromethyl groups often leads to increased biological activity compared to non-fluorinated analogs .

Biological Research Applications

Enzyme Inhibition Studies

- Research has indicated that this compound exhibits potential enzyme inhibition properties. This makes it a candidate for studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Receptor Binding Studies

- The compound is also investigated for its interactions with various biological receptors. Its unique chemical structure may enhance binding affinity, thereby influencing receptor-mediated pathways critical for drug development .

Medicinal Applications

Therapeutic Properties

- Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities. These therapeutic potentials are attributed to its ability to modulate biological pathways through enzyme and receptor interactions .

Development of Antiviral Agents

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s analogs differ in substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position: The 3-methyl and 5-trifluoromethyl groups in the target compound distinguish it from analogs like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (3-F, 5-CF₃).

- Lipophilicity : Trifluoromethyl groups increase lipophilicity (logP), favoring membrane permeability. The 3-methyl group may further elevate logP compared to methoxy or halogenated analogs .

- Acidity : Electron-withdrawing groups (e.g., CF₃, F) increase the acidity of the acetic acid moiety, enhancing solubility in basic conditions. The 4-fluoro substituent in the target compound may amplify this effect .

Biologische Aktivität

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS No. 1373920-82-1) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with fluorine and trifluoromethyl groups. The presence of these electronegative groups can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F4O2 |

| Molecular Weight | 256.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1373920-82-1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds with trifluoromethyl groups have been shown to modulate enzyme activities and receptor interactions, enhancing their pharmacological profiles.

- Enzyme Inhibition : Studies suggest that compounds with trifluoromethyl substitutions can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory responses.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to serotonin uptake and other neurochemical processes .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiinflammatory Effects : Preliminary studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity : In cell line studies, derivatives of this compound demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Inflammation Model : In a controlled study involving rat models of arthritis, administration of this compound resulted in a marked decrease in paw swelling and pain scores compared to control groups. This suggests its efficacy in managing inflammatory conditions.

- Cancer Cell Line Study : A recent investigation assessed the antiproliferative effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Start with fluorinated aromatic precursors, such as 3-fluoro-4-methylbenzoic acid derivatives (e.g., CAS 350-28-7, ), and introduce the trifluoromethyl group via nucleophilic trifluoromethylation or cross-coupling reactions. For example, Suzuki-Miyaura coupling with trifluoromethyl-containing boronic esters could be employed.

- Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to identify intermediates and transition states, as described in ICReDD’s workflow . Adjust solvents (e.g., DMF or THF) and catalysts (e.g., Pd/Cu systems) to enhance yield.

Basic: What analytical techniques are most effective for characterizing fluorinated phenylacetic acid derivatives?

Methodological Answer:

- LC-MS/MS : Essential for detecting trace impurities and verifying molecular weight (e.g., perfluoroalkyl substances (PFAS) analysis ).

- NMR Spectroscopy : Use -NMR to resolve fluorine environments (e.g., distinguishing -CF and -F groups). Note that trifluoroacetic acid derivatives may require deuterated solvents like DMSO-d to avoid signal overlap .

- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) are effective for purity assessment .

Advanced: How do steric and electronic effects of the fluorine and trifluoromethyl groups influence the compound’s reactivity?

Methodological Answer:

- Electronic Effects : The -CF group is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions. Fluorine’s electronegativity further enhances this effect.

- Steric Effects : The trifluoromethyl group introduces steric hindrance, which can slow down reactions at adjacent positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity, as demonstrated in ICReDD’s reaction design framework .

- Case Study : Analogous compounds like 3,4-difluoro-5-trifluoromethylbenzoic acid (CAS 237761-76-1) show reduced nucleophilic aromatic substitution rates due to steric crowding .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated phenylacetic acid derivatives?

Methodological Answer:

- Cross-Validation : Combine -, -, and -NMR to assign signals unambiguously. For example, coupling constants in -NMR can differentiate ortho/meta fluorine positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns overlap (common in polyfluorinated compounds) .

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives, as seen in studies of trifluoromethylated aromatics .

Application: What are potential research applications in medicinal chemistry and agrochemicals?

Methodological Answer:

- Medicinal Chemistry : The compound’s fluorinated aromatic core serves as a pharmacophore for protease inhibitors or kinase targets. Analogous structures (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) are explored for receptor binding .

- Agrochemicals : The -CF group enhances metabolic stability, making derivatives candidates for herbicides or fungicides. Structure-activity relationship (SAR) studies can optimize logP and bioavailability .

Advanced: How can computational methods accelerate the development of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.